Talsupram

Beschreibung

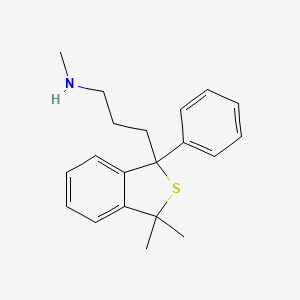

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHYYOUFMJBLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(S1)(CCCNC)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25487-28-9 (hydrochloride) | |

| Record name | Talsupram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50864992 | |

| Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21489-20-3 | |

| Record name | Talsupram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21489-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talsupram [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021489203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talsupram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09191 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2-benzothiophen-1-yl)-N-methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALSUPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Z73MW6CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Scientific Context of Talsupram Research

Early Discovery and Initial Characterization as a Bicyclic Compound

Talsupram was identified as part of a new series of bicyclic compounds researched for their potential thymoleptic (antidepressant) properties in the 1960s and 1970s. wikipedia.orgnih.gov Early studies characterized these compounds, including this compound (also known by the experimental codes Lu 5-005 or Lu 5-003), for their effects on the membrane pumps of central and peripheral monoamine neurons. wikipedia.orgnih.govdrugbank.com These investigations utilized techniques such as biochemical and histochemical in vivo studies to understand their interaction with neurotransmitter uptake mechanisms. nih.gov this compound is described as a bicyclic phthalene derivative. nih.gov

Developmental Trajectory within Monoamine Reuptake Inhibitor Research

This compound's development occurred during a period when researchers were actively exploring compounds that could inhibit the reuptake of monoamine neurotransmitters like norepinephrine (B1679862) (NE), serotonin (B10506) (5-HT), and dopamine (B1211576) (DA). wikipedia.orgwikipedia.orgresearchgate.net The goal was to find more effective and potentially safer treatments for conditions like depression. researchgate.netnih.gov this compound, alongside Talopram, was investigated for its potential as an antidepressant, though neither compound was ultimately marketed. wikipedia.orgdrugbank.comwikipedia.org Their emergence was, in part, a result of the ongoing structure-activity relationship studies in the field of monoamine reuptake inhibitors. nih.gov

Pharmacological Classification as an Experimental Norepinephrine Reuptake Inhibitor (NRI)

This compound is classified as a selective norepinephrine reuptake inhibitor (NRI). wikipedia.orgdrugbank.comdrugbank.comnih.gov This means it primarily acts by blocking the action of the norepinephrine transporter (NET), thereby increasing the extracellular concentration of norepinephrine. wikipedia.org Research indicates that this compound hydrochloride has a high affinity for the noradrenaline transporter (NET). nih.govnih.gov While investigated for depression, its development did not proceed to market. wikipedia.orgdrugbank.comdrugbank.com this compound has been described as an experimental drug that reached a maximum clinical trial phase of II. nih.gov Studies in animal models have explored its effects, including its anti-hyperalgesic properties in neuropathic pain models, where it was found to be significantly more effective than certain other agents in specific tests, potentially due to its high affinity for NET. nih.govnih.gov

Structural Relationship to Other Related Psychopharmacological Agents (e.g., Citalopram (B1669093), Talopram, Melitracen)

This compound shares structural similarities with other compounds developed within the same research lineage, particularly Talopram and Citalopram. wikipedia.orgdrugbank.comwikipedia.orgdrugbank.commedkoo.com Both this compound and Talopram are structurally related to Citalopram, a selective serotonin reuptake inhibitor (SSRI). wikipedia.orgwikipedia.orgmedkoo.com While this compound and Talopram were investigated as NRIs, a minor modification to the chemical structure of Talopram, specifically the addition of a 6-cyano (CN) substitution, led to the development of Citalopram, a potent SSRI. wikipedia.org This highlights how subtle structural differences within this class of bicyclic compounds can lead to distinct pharmacological profiles, shifting selectivity between the norepinephrine and serotonin transporters. nih.gov this compound is also noted to be structurally related to Melitracen. wikipedia.orgmedkoo.com

The structural relationships can be summarized as follows:

| Compound | Primary Classification | Structural Relationship to this compound |

| This compound | Experimental Norepinephrine Reuptake Inhibitor (NRI) wikipedia.orgdrugbank.com | N/A |

| Talopram | Selective Norepinephrine Reuptake Inhibitor (NRI) wikipedia.orgnih.gov | Structurally related wikipedia.orgwikipedia.orgmedkoo.com |

| Citalopram | Selective Serotonin Reuptake Inhibitor (SSRI) nih.gov | Structurally related wikipedia.orgdrugbank.comwikipedia.orgmedkoo.com |

| Melitracen | Tricyclic Antidepressant (TCA) wikipedia.org | Structurally related wikipedia.orgmedkoo.com |

This table illustrates the interconnectedness of these compounds in terms of their chemical structures and their roles within the broader landscape of monoamine reuptake research.

Molecular and Cellular Pharmacology of Talsupram

Neurotransmitter Transporter Interactions and Selectivity Profile

Talsupram exerts its primary effects through its interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron wikipedia.orgnih.gov.

Norepinephrine (B1679862) Transporter (NET) Affinity and Binding Kinetics

This compound is described as a selective norepinephrine reuptake inhibitor (NRI) nih.govdrugbank.commedkoo.com. Studies have investigated its affinity and binding kinetics at the NET. Research evaluating candidate PET ligands for the norepinephrine transporter, including this compound, has been conducted nih.gov. While specific detailed binding kinetics data like Kᵢ values for this compound at the human NET were not explicitly found in the immediate search results with numerical values for affinity and binding kinetics, its classification as a selective NRI implies a significant affinity for the NET nih.govdrugbank.commedkoo.com. Studies comparing various monoamine uptake inhibitors, including this compound, have assessed their potency in producing certain behavioral effects, which are related to their transporter interactions psu.edu.

Serotonin (B10506) Transporter (SERT) and Dopamine (B1211576) Transporter (DAT) Binding Profiles and Relative Selectivity

As a selective NRI, this compound is expected to have lower affinity for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT) compared to the NET nih.govdrugbank.commedkoo.comwikipedia.org. While direct comparative binding profiles (e.g., Kᵢ values for SERT and DAT relative to NET) for this compound were not explicitly detailed in the search results, the classification as a selective NRI suggests a significant selectivity ratio favoring the NET nih.govdrugbank.commedkoo.comwikipedia.org. The structural relationship to citalopram (B1669093), a selective serotonin reuptake inhibitor (SSRI), and talopram, a selective NET inhibitor, highlights how subtle structural differences can lead to distinct selectivity profiles among monoamine transporters nih.govwikipedia.orgwikipedia.orgnih.gov. Studies investigating the molecular determinants for selective recognition of antidepressants in human SERT and NET have shown that structural features influence selectivity nih.gov.

In Vitro Monoamine Uptake Inhibition Studies in Cellular and Tissue Models

In vitro studies using cellular and tissue models have been employed to assess the ability of this compound to inhibit monoamine uptake. Research using rat brain tissue and cell expression systems has investigated the effects of monoamine uptake inhibitors, including this compound, on transporter function researchgate.netnih.gov. For instance, studies using rat brain DAT showed that this compound required high micromolar levels to compete with the binding of a DAT ligand, indicating a relatively low affinity for DAT compared to its presumed higher affinity for NET researchgate.net. In discriminative stimulus studies in rats, this compound, along with other monoamine uptake inhibitors like cocaine, GBR 12909, and citalopram, produced dose-related increases in responses associated with the stimulus effects of magnesium chloride, which are suggested to overlap with those of monoamine uptake inhibitors psu.edu. The rank order of potency in producing these effects was this compound ≈ cocaine > citalopram ≈ GBR 12909 psu.edu.

Receptor Binding and Functional Modulation

Beyond its primary interactions with monoamine transporters, this compound has also been investigated for its potential interactions with various neurotransmitter receptors.

Adrenergic Receptor System Interactions, including Beta-Adrenoceptor Binding and Adenylate Cyclase Activity in Rat Forebrain

Studies have examined the effects of this compound on the adrenergic receptor system, particularly beta-adrenoceptors, and their functional coupling to adenylate cyclase. Research in rat forebrain has shown that chronic administration of this compound reduced the noradrenaline-sensitive adenylate cyclase response without affecting [³H]dihydroalprenolol ([³H]DHA) binding, a measure of beta-adrenoceptor density nih.gov. This suggests that this compound may affect the functional coupling of beta-adrenoceptors to adenylate cyclase rather than altering the number of binding sites nih.gov. This is in contrast to desipramine, another antidepressant, which reduced both [³H]DHA binding and the cAMP response nih.gov. The beta-adrenergic receptor system mediates the activation of adenylate cyclase through G proteins and binds epinephrine (B1671497) and norepinephrine uniprot.orgmdpi.com. Alterations in brain beta-adrenoceptors have been suggested in mood disorders mdpi.com.

Serotonin Receptor Subtype Interactions (e.g., 5-HT7 Receptor Antagonism)

Here are some interactive data tables based on the information found:

Table 1: Relative Potency of Monoamine Uptake Inhibitors in Producing MgCl₂-Appropriate Responses in Rats

| Compound | Relative Potency Rank |

| This compound | ≈ Cocaine |

| Cocaine | ≈ this compound |

| Citalopram | ≈ GBR 12909 |

| GBR 12909 | ≈ Citalopram |

Table 2: Effects of Antidepressants on Beta-Adrenoceptor Binding and Adenylate Cyclase in Rat Forebrain

| Compound | [³H]DHA Binding Reduction | cAMP Response Attenuation |

| Desipramine | Yes | Yes |

| This compound | No | Yes |

| Tomoxetine | No | Yes |

| Mianserin | No | No |

| Citalopram | No | No |

| Maprotiline | No | No |

| Nomifensine | No | No |

Table 3: Serotonin Receptor Subtype Interaction Example

| Receptor Subtype | This compound Interaction |

| 5-HT7 Receptor | Antagonist |

Investigation of Other Potential Receptor Affinities in Preclinical Assays

Research has consistently demonstrated that this compound exhibits high affinity and selectivity for the human NET in in vitro assays. nih.gov While it interacts with the SERT and DAT, its affinity for these transporters is reported to be considerably lower than its affinity for NET. nih.govwikipedia.orgnih.gov This differential binding profile underlies its classification as a selective norepinephrine reuptake inhibitor. wikipedia.orgdrugbank.com

Studies evaluating radiolabeled this compound as a potential positron emission tomography (PET) ligand for imaging NET in vivo in animal models further supported its selectivity, showing high selectivity for NET over both dopamine and serotonin transporters. wikipedia.org However, these studies also noted limitations related to brain uptake, which is a separate pharmacokinetic consideration. nih.govwikipedia.org

Comparative preclinical studies involving this compound alongside compounds with different transporter selectivity profiles, such as selective serotonin reuptake inhibitors or triple reuptake inhibitors, have reinforced the understanding of this compound's primary action at the NET. nih.govuni.lu These comparisons highlight the distinct pharmacological signature of this compound, emphasizing its preferential inhibition of norepinephrine reuptake.

While the investigation of other potential receptor affinities is a standard part of preclinical drug characterization, the available research prominently features the assessment of this compound's interaction with the monoamine transporters. Although broader screening against a wide panel of receptors is common practice in drug development, specific detailed data on this compound's significant affinities for receptors other than the monoamine transporters, such as sigma receptors which were mentioned in related contexts in the literature, were not extensively detailed in the examined preclinical assay findings. The focus in the reported studies remains on its interaction with NET, SERT, and DAT.

The following table summarizes the reported preclinical affinity profile of this compound based on the available data:

| Target | Affinity / Selectivity | Notes |

| Norepinephrine Transporter (NET) | High affinity and selectivity nih.gov | Primary reported target nih.govwikipedia.orgdrugbank.com |

| Serotonin Transporter (SERT) | Lower affinity than NET nih.govwikipedia.orgnih.gov | Compared to NET affinity nih.govwikipedia.orgnih.gov |

| Dopamine Transporter (DAT) | Lower affinity than NET nih.govwikipedia.orgnih.gov | Compared to NET affinity nih.govwikipedia.orgnih.gov |

| Other Receptors (e.g., Sigma) | Not extensively detailed in available preclinical assay findings | Limited specific binding data found uni.lu |

Preclinical Pharmacodynamics and Behavioral Investigations

In Vivo Effects on Central Neurotransmitter Systems

Preclinical investigations have explored how Talsupram influences neurotransmission within the central nervous system, with a particular focus on monoamine systems known to be involved in mood regulation and pain processing.

Modulation of Noradrenergic Transmission in Brain Regions

This compound is characterized as a selective norepinephrine (B1679862) reuptake inhibitor (NRI). This mechanism of action involves blocking the activity of the noradrenaline transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, this compound leads to increased extracellular concentrations of norepinephrine, thereby enhancing noradrenergic transmission in various brain regions. Studies have indicated that selective noradrenaline uptake inhibitors, including this compound, can influence physiological responses mediated by noradrenergic transmission. For instance, this compound has been shown to antagonize apomorphine-induced hypothermia in mice, an effect linked to its action on noradrenaline uptake and/or transmission, involving both alpha 1 and beta-adrenoceptors.

Evaluation in Animal Models of Nociception and Neuropathic Pain

This compound has been evaluated in various animal models to assess its potential analgesic properties, particularly in the context of neuropathic pain, which involves damage to the somatosensory system.

Anti-hyperalgesic Effects in Rodent Models (e.g., Sciatic Nerve Ligation Models)

Preclinical studies have demonstrated that this compound exhibits anti-hyperalgesic effects in rodent models of neuropathic pain. A commonly used model for investigating neuropathic pain is the sciatic nerve ligation model in rats, which mimics aspects of chronic pain conditions in humans. In this model, this compound administration has been shown to reduce the exaggerated responses to painful stimuli, indicating a reduction in hyperalgesia. These findings suggest that this compound possesses therapeutic potential in alleviating neuropathic pain symptoms in animal models.

Assessment using Specific Behavioral Tests (e.g., Hot Plate Test, Tail Flick Test)

The anti-hyperalgesic effects of this compound in rodent models have been assessed using established behavioral tests, including the Hot Plate test and the Tail Flick test. The Hot Plate test typically measures the latency of an animal to exhibit nociceptive behaviors (such as licking paws or jumping) when placed on a heated surface, reflecting supraspinal processing of pain. The Tail Flick test measures the latency of an animal to remove its tail from a heat source, which is primarily considered a spinal reflex. Studies utilizing these tests have shown that this compound produces anti-hyperalgesic effects compared to control groups.

Comparative Preclinical Analgesic Profiles with Other Investigational Compounds

Comparative studies have been conducted to evaluate the analgesic profile of this compound against other compounds with different mechanisms of action, such as Vilazodone (a selective serotonin (B10506) inhibitor and 5-HT1A partial agonist) and Indatraline (a triple reuptake inhibitor of serotonin, dopamine (B1211576), and norepinephrine). These comparisons in rat models of neuropathic pain using the Hot Plate and Tail Flick tests have provided insights into the relative efficacy and potential sites of action of these compounds.

In comparative assessments using the Hot Plate test, this compound hydrochloride was found to be significantly more effective than both Vilazodone hydrochloride and Indatraline hydrochloride. This greater efficacy in the Hot Plate test suggests that this compound's analgesic effect may be more pronounced at the supraspinal level, which is believed to be assessed by this test.

However, in the Tail Flick test, which primarily assesses spinal reflexes, there was no statistically significant difference observed between this compound and the other two compounds. Indatraline hydrochloride was reported to be more effective than Vilazodone hydrochloride in the Tail Flick test at the same doses.

The comparative results suggest that while all three compounds demonstrated anti-hyperalgesic effects, this compound's selective noradrenaline reuptake inhibition may confer a particular advantage in modulating pain processing at higher brain centers involved in the response to thermal stimuli in the Hot Plate test.

Exploration of Other Central Nervous System Activities in Preclinical Paradigms

Preclinical research has examined this compound's broader effects on CNS function, including its interaction with adenylate cyclase activity and its modulation of specific behaviors.

Effects on Cyclic AMP Response in Rat Forebrain

Studies investigating the effects of chronically administered antidepressant drugs on the noradrenaline-sensitive adenylate cyclase system in the rat limbic forebrain have included this compound. Daily administration of this compound (10 mg/kg/day) for four weeks in rats was shown to reduce the cyclic AMP (cAMP) response stimulated by noradrenaline. This effect on the cAMP response occurred without a significant reduction in the binding of [³H]dihydroalprenolol ([³H]DHA), a ligand for beta-adrenoceptors, in the cerebral cortex. This suggests that this compound's attenuation of the cAMP response might not be solely a consequence of changes in beta-adrenoceptor density. nih.gov

Effects of Chronic this compound Administration on Noradrenaline-Sensitive cAMP Response in Rat Forebrain

| Treatment Regimen | Brain Region | Effect on Noradrenaline-Stimulated cAMP Response | Effect on [³H]DHA Binding |

| This compound (10 mg/kg/day, 4 weeks) | Limbic Forebrain | Reduced | No significant effect |

Influence on Specific Behavioral Paradigms (e.g., apomorphine-induced hypothermia, locomotor activity)

This compound has been evaluated in several preclinical behavioral models to understand its in vivo central effects.

One notable finding is this compound's effect on apomorphine-induced hypothermia in mice. Apomorphine, at a dose of 16 mg/kg, induces hypothermia in mice. Antidepressant drugs that are selective noradrenaline uptake inhibitors, including this compound (at doses ranging from 0.625 to 10 mg/kg), were found to dose-dependently antagonize this apomorphine-induced hypothermia. nih.govresearchgate.net This antagonistic action did not appear to be related to general "antidepressant properties," dopamine antagonism, or effects on 5-HT receptors, but rather to their influence on noradrenaline uptake and/or transmission. Both alpha 1 and beta-adrenoceptors were implicated in this antagonistic effect. nih.gov

In the forced swim test in rats, a model used for screening potential antidepressant activity, this compound (40 mg/kg) administration resulted solely in climbing behavior. nih.gov Climbing behavior in this model is often associated with noradrenergic activity, while swimming behavior is linked to serotonergic activity. nih.gov

Regarding general locomotor activity, some preclinical evaluations of this compound in vivo have been noted, although one source indicates this compound failed during preclinical evaluation in vivo. scispace.com Another study examining the effects of a different compound noted that locomotor activity was dose-dependently depressed during circadian activity monitoring in spontaneously hypertensive rats, a model used for attention deficit hyperactivity disorder (ADHD), but this was in the context of a different compound and its effects on attention deficits and impulsivity. google.com While locomotor activity is a standard measure in behavioral assessments nih.gov, specific detailed findings on this compound's influence on baseline locomotor activity across various doses and conditions were not extensively detailed in the available information within the scope of this article.

Antagonism of Apomorphine-Induced Hypothermia by this compound in Mice

| Compound | Mechanism of Action | Apomorphine Dose (mg/kg) | This compound Dose Range (mg/kg) | Effect on Hypothermia |

| This compound | Selective NA uptake inhibitor | 16 | 0.625 - 10 | Dose-dependent antagonism |

Behavioral Effects of this compound in the Rat Forced Swim Test

| Compound | Dose (mg/kg) | Observed Behavior in Forced Swim Test |

| This compound | 40 | Solely climbing behavior |

Advanced Research Methodologies and Imaging Studies

Radioligand Synthesis and Characterization for Neuroimaging Research

The development of a suitable radioligand is the foundational step for any PET imaging study. For Talsupram, this involved synthesizing a version of the molecule that could be detected by a PET scanner.

Researchers successfully developed a radiolabeled version of this compound using the positron-emitting radionuclide Carbon-11 (¹¹C), which has a half-life of about 20.4 minutes. openmedscience.com The synthesis of [¹¹C]this compound was achieved through the methylation of its corresponding nor-precursor using [¹¹C]methyl triflate. nih.gov This process yielded the final radioligand at high specific radioactivity, ranging from 58 to 75 GBq/μmol. nih.gov The goal of this synthesis was to create a candidate PET ligand that could be used to study the physiology and pharmacology of the central nervous system's noradrenergic system in vivo. nih.govosti.gov

Before use in living subjects, the synthesized radioligand's binding characteristics were evaluated in vitro. These assays are crucial to confirm that the radioligand binds with high affinity and selectivity to its intended target, in this case, the norepinephrine (B1679862) transporter (NET). This compound demonstrated a high affinity and selectivity for the human NET in these laboratory-based tests. nih.govosti.gov Binding assays confirmed that this compound has a strong preference for the NET over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT).

| Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Norepinephrine Transporter (NET) | Data Not Available in Search Results |

| Serotonin Transporter (SERT) | Data Not Available in Search Results |

| Dopamine Transporter (DAT) | Data Not Available in Search Results |

Positron Emission Tomography (PET) Evaluation in Animal Models

Following successful synthesis and in vitro characterization, [¹¹C]this compound was advanced to preclinical evaluation in animal models to assess its performance as a PET imaging agent in vivo.

Initial in vivo studies included biodistribution evaluations in rats. nih.govosti.gov These studies are designed to understand how the radioligand distributes throughout the body, including its ability to cross the blood-brain barrier and accumulate in target-rich regions. nih.gov While [¹¹C]this compound showed high affinity for NET in vitro, the biodistribution studies in rats revealed that the compound did not sufficiently enter the central nervous system to be a viable candidate for PET imaging of the brain. nih.govosti.gov

To further assess its potential, [¹¹C]this compound was evaluated using PET imaging in non-human primates, including rhesus and cynomolgus monkeys. nih.govnih.govosti.gov The regional distribution of the radioligand in the brain was examined following intravenous injection. nih.gov The results showed a slightly heterogeneous distribution, with somewhat higher radioactivity uptake in areas like the mesencephalon and thalamus compared to the striatum. nih.gov

| Animal Model | Study Type | Key Findings | Reference |

|---|---|---|---|

| Rat | Biodistribution | Inadequate penetration of the central nervous system. | nih.govosti.gov |

| Rhesus Monkey | PET Imaging | Insufficient brain uptake for effective imaging. | nih.govosti.gov |

| Cynomolgus Monkey | PET Imaging | Maximal brain radioactivity was low (1.3% of injected dose); slightly higher uptake in mesencephalon and thalamus. | nih.gov |

Methodological Considerations in the Preclinical Study of this compound

The preclinical investigation of a compound like this compound is a systematic process that requires rigorous methodological considerations to ensure the validity and reproducibility of the findings. This involves establishing robust experimental designs, employing precise analytical techniques, and leveraging predictive computational tools.

The primary mechanism of action for this compound, like other SSRIs, is the inhibition of the serotonin transporter (SERT), which blocks the reuptake of serotonin from the synaptic cleft. youtube.com Experimental designs for its pharmacological assessment are therefore centered on quantifying this activity and predicting its potential physiological effects.

In Vitro Assessment: In vitro studies are foundational, providing initial data on a compound's interaction with its molecular target in a controlled environment. For this compound, these assessments primarily involve:

Receptor Binding Assays: These experiments quantify the affinity of this compound for the serotonin transporter. They typically use cell membranes expressing hSERT (human serotonin transporter) and a radiolabeled ligand that binds to SERT. By measuring how effectively this compound displaces the radioligand, researchers can determine its binding affinity (Ki).

Neurotransmitter Uptake Assays: To assess functional activity, researchers use assays that measure the inhibition of serotonin uptake into cells (e.g., cell lines or platelets) or synaptosomes (isolated nerve terminals). These experiments provide an IC50 value, which represents the concentration of this compound required to inhibit 50% of serotonin reuptake.

In Vivo Assessment: In vivo studies are designed to understand how this compound affects a whole, living organism, typically rodent models. Key experimental designs include:

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which is crucial for understanding its bioavailability and duration of action in the body.

Behavioral Models: To assess potential antidepressant-like effects, standardized behavioral tests in mice or rats are used. Common models include the Forced Swim Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is interpreted as an antidepressant-like effect.

Neurochemical Analysis: Techniques like in vivo microdialysis can be used to measure the direct effect of this compound administration on extracellular serotonin levels in specific brain regions, providing direct evidence of its mechanism of action in the living brain.

Table 1: Key Considerations in Experimental Design for this compound Assessment

| Assessment Type | Key Methodologies | Primary Endpoint(s) | Core Design Principle(s) |

|---|---|---|---|

| In Vitro | Receptor Binding Assays, Neurotransmitter Uptake Assays | Binding Affinity (Ki), Inhibitory Concentration (IC50) | Use of specific cell lines expressing the human target (hSERT); concentration-response curves to determine potency. |

| In Vivo | Forced Swim Test (FST), Tail Suspension Test (TST), Microdialysis | Immobility Time, Extracellular Serotonin Levels | Inclusion of positive controls (e.g., known antidepressants), randomization of animals to treatment groups, and blinded data analysis. |

Accurate quantification of this compound and its potential metabolites in biological matrices such as plasma, serum, and brain tissue is essential for pharmacokinetic analysis and correlating drug exposure with pharmacological effects. researchgate.net The gold standard for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). researchgate.netnih.govcuny.edu

The development of a robust LC-MS/MS method involves several critical steps:

Sample Preparation: This is a crucial step to remove interfering substances (e.g., proteins, lipids) from the biological sample. Common techniques include protein precipitation (PPT) with a solvent like methanol (B129727) or acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govresearchgate.net The choice of method depends on the required sensitivity and the complexity of the matrix.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate this compound from other components in the extract before it enters the mass spectrometer. thermofisher.comthermofisher.com A C18 or similar reversed-phase column is typically used, with a mobile phase consisting of a mixture of an aqueous solvent (like water with formic acid) and an organic solvent (like acetonitrile or methanol). nih.govresearchgate.net

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. thermofisher.com The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (corresponding to the molecular weight of this compound) is selected and fragmented to produce a characteristic product ion. researchgate.net This specific precursor-to-product ion transition is highly unique to the compound, minimizing the risk of interference and ensuring accurate quantification. researchgate.net

Method validation is performed according to regulatory guidelines to ensure accuracy, precision, linearity, and robustness. youtube.com This includes establishing the lower limit of quantification (LLOQ), which is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.net

Table 2: Typical Validation Parameters for an LC-MS/MS Bioanalytical Method

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ). researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ). nih.gov |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Must be assessed to ensure it does not compromise accuracy. youtube.com |

Advanced computational models are increasingly used in drug discovery to predict the properties of compounds like this compound, thereby guiding experimental work and reducing development time. eujournal.org These in silico techniques leverage the known chemical structure of a compound to forecast its biological activity and pharmacokinetic profile.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound, a QSAR model could be developed using a dataset of known SSRIs to predict its binding affinity for SERT based on its specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties). nih.govmdpi.com These models help in understanding which structural features are critical for potent SERT inhibition. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov Using a homology model or crystal structure of the serotonin transporter, molecular docking can simulate the interaction of this compound with the binding site of SERT. nih.govnih.gov This provides valuable insights into the specific amino acid residues involved in the binding and helps explain the compound's selectivity and affinity at a molecular level. biorxiv.orgresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For SSRIs, this typically includes features like a positive ionizable group and aromatic rings. biorxiv.orgbiorxiv.org Such models can be used to screen virtual compound libraries for new molecules with potential SSRI activity or to guide the chemical modification of a lead compound like this compound to optimize its activity.

ADMET Prediction: Computational tools can also predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. biorxiv.org By analyzing this compound's structure, these models can estimate properties like oral bioavailability, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes, helping to anticipate its in vivo behavior before extensive animal testing is conducted. mdpi.com

These computational approaches provide a powerful framework for generating hypotheses and prioritizing experimental studies in the preclinical evaluation of this compound. nih.govsrce.hr

Q & A

Q. What is the primary mechanism of action of Talsupram, and how is its selectivity for monoamine transporters validated experimentally?

this compound functions as a selective inhibitor of monoamine transporters, particularly the norepinephrine transporter (NET). To validate selectivity, researchers employ competitive radioligand binding assays using tritiated or fluorescently labeled substrates (e.g., [³H]-nisoxetine for NET) in transfected cell lines or brain tissue homogenates. Dose-response curves and IC₅₀ values are calculated to compare affinity across transporters (e.g., NET vs. serotonin or dopamine transporters). Cross-validation with knockout animal models or siRNA-mediated transporter silencing further confirms specificity .

Q. Which standardized assays are recommended to assess this compound’s pharmacokinetic properties in preclinical studies?

Key assays include:

- Plasma protein binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction.

- Metabolic stability : Incubation with liver microsomes or hepatocytes to measure half-life (t₁/₂) and intrinsic clearance.

- Blood-brain barrier (BBB) penetration : In situ perfusion models or LC-MS/MS quantification in cerebrospinal fluid (CSF) . Data should be analyzed using non-compartmental methods, with tables reporting AUC, Cmax, and t₁/₂ values for reproducibility .

Q. How do researchers address batch-to-batch variability in this compound synthesis for in vitro studies?

Rigorous quality control involves:

- Purity verification : HPLC-UV/HRMS to confirm ≥95% chemical purity.

- Stability testing : Accelerated degradation studies under varying pH/temperature conditions.

- Bioactivity consistency : Replicate functional assays (e.g., transporter inhibition) across batches. Documentation of synthetic pathways and characterization data (NMR, elemental analysis) is essential for peer review .

Advanced Research Questions

Q. What experimental designs resolve contradictions in this compound’s efficacy across different neurological disease models?

Contradictions (e.g., variable antidepressant effects in rodent models) require:

- Systematic review : Meta-analysis of dose-response relationships, species-specific pharmacokinetics, and confounding variables (e.g., stress paradigms).

- Sensitivity analysis : Stratification by genetic background (e.g., CRHR1 knockout mice) or environmental factors.

- Mechanistic follow-up : PET imaging with [¹¹C]-Talsupram to correlate target engagement with behavioral outcomes .

Q. How can researchers optimize in vivo models to study this compound’s off-target effects on neuroinflammatory pathways?

Advanced approaches include:

- Multi-omics integration : Transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling of microglial activation in this compound-treated vs. control animals.

- Translatable endpoints : CSF cytokine quantification (e.g., IL-6, TNF-α) paired with behavioral assays.

- Dose-ranging studies : Subtherapeutic to supratherapeutic doses to identify threshold effects. Experimental workflows should adhere to ARRIVE guidelines for translational rigor .

Q. What methodologies validate this compound’s potential as a PET tracer for neurodegenerative disease imaging?

Key steps involve:

- Radiosynthesis : Carbon-11 or fluorine-18 labeling, followed by QC testing (radiochemical purity >98%).

- Biodistribution studies : Time-activity curves in non-human primates to assess brain uptake and washout kinetics.

- Blocking experiments : Co-administration with unlabeled this compound to confirm specific binding in target regions (e.g., locus coeruleus) .

Q. How do researchers reconcile discrepancies between this compound’s in vitro potency and in vivo efficacy?

Discrepancies may arise from pharmacokinetic (e.g., poor BBB penetration) or pharmacodynamic (e.g., compensatory receptor upregulation) factors. Solutions include:

- Physiologically based pharmacokinetic (PBPK) modeling : Integration of in vitro ADME data to predict unbound brain concentrations.

- Target occupancy studies : PET or ex vivo autoradiography to confirm adequate CNS exposure at tested doses .

Methodological Frameworks for Research Design

Which criteria (e.g., FINER) should guide the formulation of this compound-focused research questions?

Apply the FINER framework :

- Feasible : Ensure access to validated assays (e.g., transporter knockout models).

- Interesting : Address gaps in transporter biology (e.g., this compound’s role in neuroinflammation).

- Novel : Explore understudied applications (e.g., comorbid depression and neurodegeneration).

- Ethical : Adhere to animal welfare standards (3Rs principles).

- Relevant : Align with NIH priorities for precision psychiatry .

Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects in heterogeneous populations?

Use mixed-effects models to account for inter-individual variability, with covariates such as age, sex, and genetic polymorphisms. Power analysis should precede experiments to determine sample sizes, and false discovery rate (FDR) correction is critical in omics studies .

Data Interpretation and Reporting Standards

Q. How should researchers document contradictory findings in this compound studies for peer-reviewed publication?

Transparent reporting includes:

- Negative results : Publish in repositories like Figshare to avoid publication bias.

- Limitations section : Discuss potential confounders (e.g., batch effects, model validity).

- Raw data sharing : Upload datasets to platforms like Zenodo with detailed metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.